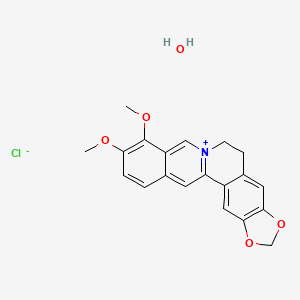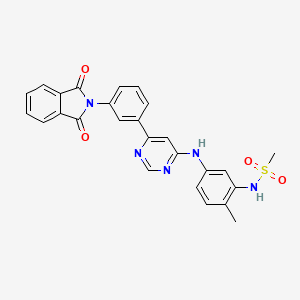
ビスムト;五カリウム;2-ヒドロキシプロパン-1,2,3-トリカルボン酸塩
説明
Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, commonly known as Bismuth Pentapotassium Tricarboxylate (BPT), is an inorganic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a white powder with a melting point of about 200°C and a density of 2.27 g/cm3. BPT has been used in various scientific research applications, such as in vitro and in vivo studies, due to its unique chemical and biological properties. In
科学的研究の応用
消化器疾患の治療
ビスムトベースの化合物、ビスムト;五カリウム;2-ヒドロキシプロパン-1,2,3-トリカルボン酸塩を含む、は消化器疾患の治療において広く使用されてきました。それらは、消化不良、胃潰瘍、H.ピロリ菌感染症 {svg_1}などの状態の管理に効果的です。ビスムトのユニークな化学により、H. ピロリ菌を超えた微生物からの感染を治療できる新規化合物の開発が可能となり、ビスムト化合物はこの分野における潜在的な耐性ブレーカーとして位置付けられています。
抗菌活性
ビスムト化合物の抗菌特性はよく文書化されています。 それらは、多剤耐性株によって引き起こされるものを含め、さまざまな微生物感染症に対して顕著な活性を示してきました {svg_2}。研究はH. ピロリ菌に対する作用の分子メカニズムの解明に焦点を当てており、この菌およびその他の細菌感染症に対するより効果的な治療法の開発につながる可能性があります。
がん治療
ビスムトベースの化合物は、がん治療における潜在的な用途について調査されています。 例えば、ビスムト-213は標的アルファ療法における使用について調査されています {svg_3}。このアプローチは、がん細胞に放射線をより正確に送達する方法を提供し、周囲の正常な組織への損傷を最小限に抑えることができます。
診断画像および薬物送達
ビスムト化合物は、診断画像、薬物送達、バイオセンシングに用途があります {svg_4}。それらの特性は、画像化手順中に内部構造の視認性を向上させたり、体の特定の領域を標的とするより効果的な薬物送達システムを作成するために利用できます。
胃保護および抗分泌効果
ビスムト化合物の胃保護および抗分泌効果は、ラットのエタノール誘発潰瘍モデルにおいて実証されています {svg_5}。これらの化合物は、病変の数と総長を減らすことができ、他の治療法と比較してより強力な細胞保護効果を提供します。これは、消化性潰瘍の新しい治療法の開発のための有望な道筋を示唆しています。
抗ヘリコバクター活性
H2-アンタゴニストロキサチジンの活性代謝物のビスムト塩を含むビスムト化合物は、顕著な抗ヘリコバクター特性を示しています {svg_6}。この活性は、ヘリコバクターピロリ菌によって引き起こされる潰瘍の治療と予防に不可欠であり、従来の抗生物質の代替を提供します。
作用機序
Target of Action
The primary target of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, also known as Bismuth Subcitrate Potassium, is the bacterium Helicobacter pylori . This bacterium is associated with stomach ulcers and gastro-esophageal reflux disease (GERD) .
Mode of Action
Bismuth Subcitrate Potassium interacts with Helicobacter pylori by inhibiting its growth and survival .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to Helicobacter pylori’s survival and proliferation . By inhibiting these pathways, Bismuth Subcitrate Potassium helps to reduce the bacterial load in the stomach, thereby alleviating symptoms of peptic ulcers and GERD .
Pharmacokinetics
, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, can impact the compound’s bioavailability .
Result of Action
The action of Bismuth Subcitrate Potassium results in the reduction of Helicobacter pylori in the stomach . This can lead to the healing of peptic ulcers and improvement of GERD symptoms .
生化学分析
Biochemical Properties
Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is a novel salt of the active metabolite of H2-antagonist roxatidine with a complex of bismuth with citric acid . It interacts with various enzymes and proteins in the body, particularly those involved in the biochemical reactions related to stomach ulcers . The nature of these interactions is complex and involves both cytoprotective and antisecretory effects .
Cellular Effects
The effects of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate on cells are multifaceted. It influences cell function by reducing the number and total length of lesions in a model of ethanol-induced ulcers in male Wistar rats . It also impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of gastric cells .
Molecular Mechanism
At the molecular level, Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate exerts its effects through binding interactions with biomolecules and changes in gene expression . It shows potent antisecretory and anti-acidic effects, more than twice that of roxatidine on histamine-stimulated secretion . It also exhibits anti-Helicobacter properties in vitro .
Temporal Effects in Laboratory Settings
Over time, the effects of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate in laboratory settings have been observed to be stable . It does not degrade significantly and continues to exert its cytoprotective, antisecretory, anti-acidic, and anti-Helicobacter properties .
Dosage Effects in Animal Models
In animal models, the effects of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate vary with different dosages . At equimolar doses of 160 μmol kg−1, it showed a more potent cytoprotective effect than roxatidine .
Metabolic Pathways
The metabolic pathways that Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is involved in are primarily related to the metabolism of gastric cells . It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is transported and distributed within cells and tissues in a manner that allows it to exert its therapeutic effects
Subcellular Localization
The subcellular localization of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is not fully understood. Given its effects on gastric cells, it is likely that it localizes to areas of the cell involved in gastric acid production and secretion .
特性
IUPAC Name |
bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUAVILLCXTKTF-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BiK3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57644-54-9 | |
| Record name | Bismuth subcitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057644549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth(3+) tripotassium bis[2-hydroxypropane-1,2,3-tricarboxylate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH SUBCITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS813P8QPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



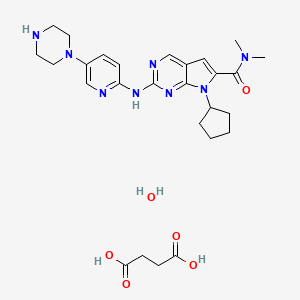

![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)

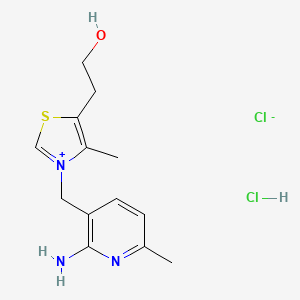
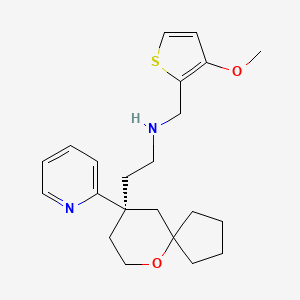
![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)

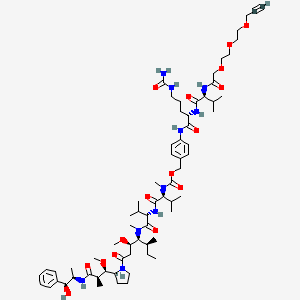
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)

